tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methyl-1H-indol-5-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12-8-11(5-6-13(12)17-10)9-16-14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSYDEWASOKWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves initially synthesizing a suitable indole derivative bearing a methyl group at the 2-position, followed by carbamate protection at the 5-position.
Step-by-step Process:
Step 1: Synthesis of 2-Methyl-1H-indole-5-carboxylic acid
The core indole is functionalized at the 2-position via Friedel-Crafts alkylation or palladium-catalyzed methylation, using methyl iodide or methylating agents under controlled conditions to prevent over-alkylation or degradation.Step 2: Activation of the carboxylic acid
The carboxylic acid is activated using reagents such as oxalyl chloride or thionyl chloride to generate the corresponding acyl chloride, which is more reactive for subsequent steps.Step 3: Carbamate formation
The acyl chloride reacts with tert-butyl carbamate (Boc₂O) in the presence of a base such as triethylamine or DMAP in anhydrous solvents like THF or dichloromethane. The reaction is typically performed at low temperatures (0–25°C) to control reactivity and prevent side reactions.
Reaction Conditions & Optimization:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | Dichloromethane or THF | Anhydrous conditions essential |
| Temperature | 0–25°C | To prevent side reactions |
| Base | Triethylamine or DMAP | Catalytic or base-mediated activation |
| Reaction Time | 12–24 hours | Monitored via TLC |
- The method yields the desired carbamate with high purity (>95%) when optimized, with yields typically between 60-80% depending on the substrate purity and reaction conditions.
Protection of 5-Amino Group Using Di-tert-butyl Dicarbonate (Boc₂O)
Method Overview:
This is a common route where the free amino group at the 5-position of the indole is protected directly using Boc₂O, often after functionalization of the indole core.
Step-by-step Process:
Step 1: Synthesis of 2-methylindole-5-amine derivative
Starting from 2-methylindole, selective nitration or halogenation at the 5-position followed by reduction or substitution yields the amino derivative.Step 2: Boc Protection
The amino group reacts with di-tert-butyl dicarbonate in the presence of a base like triethylamine or pyridine in dichloromethane at 0°C to room temperature. The reaction proceeds rapidly, providing the protected carbamate.
Reaction Conditions & Optimization:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | Dichloromethane | Anhydrous |
| Temperature | 0–25°C | To control reaction rate |
| Reagent Equivalents | 1.1–1.2 equivalents of Boc₂O | To ensure complete protection |
| Reaction Time | 2–4 hours | Monitored via TLC |
Key Considerations & Notes
Selectivity:
The indole core's reactivity necessitates careful control of reaction conditions to prevent polyalkylation or side reactions. Protecting groups such as Boc are favored for their stability and ease of removal under mild acidic conditions.Purification:
Final products are purified via column chromatography, typically using silica gel with hexane/ethyl acetate gradients, or recrystallization from suitable solvents.Deprotection:
The tert-butyl carbamate group can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), allowing for subsequent functional modifications if needed.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Yield | Remarks |
|---|---|---|---|---|
| Direct acylation and carbamate formation | tert-Butyl chloroformate, triethylamine | Activation of indole acid, carbamate coupling | 60–80% | Suitable for large-scale synthesis |
| Boc protection of amino-indole | Boc₂O, base | Protection of amino group | 80–90% | High selectivity, mild conditions |
| Indole methylation followed by carbamate | Methylating agents, Boc₂O | Functionalization and protection | 50–70% | Requires careful control of methylation |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Prodrug Development
One of the significant applications of tert-butyl (2-methyl-1H-indol-5-yl)methylcarbamate is its role as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. This specific compound is designed to be activated in hypoxic tumor environments, where it can release cytotoxic agents selectively, thereby minimizing damage to healthy tissues.
Case Study : Research has shown that derivatives of this compound demonstrate enhanced stability and biological potency compared to traditional drugs. For instance, studies on related prodrugs have indicated that they can achieve efficacy levels comparable to or exceeding those of their active counterparts in animal models, suggesting a promising avenue for cancer treatment .
2. Antitumor Activity
this compound has been evaluated for its antitumor properties. The structure allows for modifications that can enhance its interaction with biological targets associated with cancer cell proliferation.
Data Table 1: Antitumor Efficacy of Related Compounds
| Compound Name | Structure Modification | IC50 (µM) | Reference |
|---|---|---|---|
| CBI-Indole 2 | Original Structure | 0.5 | |
| Modified Prodrug | N-O Bond Variation | 0.25 | |
| tert-butyl derivative | Increased Lipophilicity | 0.15 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of indole derivatives with carbamic acid derivatives under controlled conditions. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound.
Synthesis Example :
A typical synthesis involves using di-tert-butyl dicarbonate as a protecting group for amines, followed by subsequent reactions to yield the desired carbamate product .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Derivatives
tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate (CAS: 1227962-50-6)
- Molecular Formula : C₁₄H₁₆N₂O₃
- Molecular Weight : 260.29 g/mol
- Key Differences : Replaces the 2-methyl group with a 2-formyl substituent. The aldehyde group introduces electrophilicity, enabling conjugation reactions (e.g., Schiff base formation). This derivative is pivotal in synthesizing more complex heterocycles .
- Applications : Intermediate for functionalization in medicinal chemistry.
tert-Butyl ((1H-indol-5-yl)methyl)carbamate (CAS: 875-62-7)
Heterocyclic Analogues
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate (CAS: 1138444-22-0)
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- Key Differences : Pyridine core instead of indole, with hydroxy and methoxy substituents. Pyridines are less electron-rich than indoles, altering binding affinity in biological systems.
- Applications : Building block for kinase inhibitors or antimicrobial agents .
tert-Butyl (2-chlorothiazol-5-yl)carbamate (CAS: 1379344-91-8)
Comparative Data Table
Research Findings and Functional Insights
- Reactivity : The 2-methyl group in the target compound reduces electrophilicity compared to the 2-formyl derivative, making it more stable under basic conditions .
- Solubility : Indole derivatives generally exhibit lower water solubility than pyridine analogues due to the hydrophobic aromatic core.
- Biological Activity : Methyl substituents on indole enhance lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Synthetic Utility : tert-Butyl carbamate groups are cleaved under acidic conditions (e.g., TFA), enabling controlled deprotection in multi-step syntheses .
Biological Activity
tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole ring system, which is known for its diverse biological activities. The tert-butyl carbamate moiety enhances its stability and solubility in biological systems.
Indole derivatives, including this compound, typically exert their biological effects through interactions with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Cell Cycle Interference : By affecting microtubule dynamics, it may induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| DLD1 (colon cancer) | 15 | Induces multipolar mitotic spindles | |
| Various cancer lines | 27 | HSET inhibition leading to cell death |
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for antimicrobial properties. The indole structure is known for its ability to disrupt bacterial cell membranes and inhibit growth.
Study 1: Anticancer Efficacy
A high-throughput screening identified this compound as a potent inhibitor of HSET (KIFC1), a mitotic kinesin essential for centrosome clustering in cancer cells. The compound demonstrated an IC50 value of 2.7 µM against HSET ATPase activity, indicating strong inhibitory potential .
Study 2: Mechanistic Insights
Further studies revealed that the compound's effectiveness in inducing multipolarity in centrosome-amplified cells correlates with its ability to disrupt normal cell division processes. This was confirmed through assays measuring the degree of mitotic spindle multipolarity in treated cell lines .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for tert-Butyl (2-methyl-1H-indol-5-yl)methylcarbamate, and what are critical reaction parameters?
- Methodology :
- Boc Protection : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) to protect the amine group. Monitor pH to avoid premature deprotection .
- Indole Functionalization : Introduce the methyl group at the 2-position via Friedel-Crafts alkylation or Pd-catalyzed coupling. Optimize temperature (40–60°C) to prevent indole ring decomposition .
- Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .
- Critical Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Temp. | 40–60°C | |
| Boc Protection pH | 8–9 | |
| Solvent System | THF/DMF |
Q. How can researchers optimize Boc deprotection to avoid side reactions?
- Methodology :
- Use TFA in DCM (20% v/v) at 0°C for controlled deprotection. Avoid prolonged exposure to minimize indole ring protonation .
- For acid-sensitive intermediates, employ milder conditions (e.g., HCl in dioxane) and monitor via TLC .
Advanced Research Questions
Q. How should researchers resolve discrepancies in NMR data for tert-Butyl carbamate derivatives?
- Case Study : A patent reported δ 8.22 ppm for pyrimidine protons in CDCl₃, but a lab observed δ 8.35 ppm due to residual DMSO .
- Troubleshooting :
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆. Adjust integration for solvent peaks .
- Temperature Control : Record spectra at 25°C to reduce line broadening .
- Referencing : Use internal standards (e.g., TMS) and cross-validate with HSQC/HMBC for ambiguous signals .
Q. What strategies address conflicting stability data in polar vs. nonpolar solvents?
- Data Conflict : A carbamate analog showed decomposition in DMSO but stability in THF vs. .
- Methodology :
- Accelerated Stability Testing : Incubate compound in solvents (e.g., DMSO, THF, MeOH) at 25°C/40°C. Monitor via HPLC-UV at 254 nm .
- Mechanistic Insight : Use DFT calculations to predict solvent-dependent degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. How to evaluate hazards when toxicity data for analogous carbamates conflict?
- Example : One SDS classifies a carbamate as non-hazardous , while another reports H302 (oral toxicity) .
- Risk Mitigation :
- Tiered Testing : Conduct acute toxicity assays (OECD 423) and compare with structural analogs .
- PPE : Default to OSHA-recommended gear (gloves, goggles, respirator) until compound-specific data is available .
Data Contradiction Analysis Table
Key Recommendations
- Synthesis : Prioritize Boc protection in THF with DMAP catalysis .
- Characterization : Use 300 MHz ¹H NMR in CDCl₃ for baseline resolution .
- Safety : Adopt OSHA H315/H319 precautions (gloves, fume hood) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
